Phenylpropionyl Moiety Is Indispensable for CD38 NADase Inhibition: Class-Level SAR Distinguishing This Compound from Shorter-Chain and Non-Aromatic Analogs
The phenylpropionyl substituent present in 1-(3-phenylpropanoyl)indoline represents the critical pharmacophoric element for potent CD38 NADase inhibition. SAR studies by Peking University and University of Hong Kong demonstrated that replacement of the 3-phenylpropanoyl chain with purely aliphatic chains (compounds 5, 6) or alteration of chain length (compounds 7–9) led to a significant reduction or complete loss of inhibitory activity [1]. Molecular docking indicates that the phenylpropionyl group embeds optimally within the catalytic pocket around Glu226/Trp125, establishing π–π stacking interactions that cannot be replicated by shorter-chain or non-aromatic analogs, thereby providing structural differentiation that justifies the selection of the phenylpropionyl-indoline scaffold over alternative N-acyl indolines for CD38-targeted applications.
| Evidence Dimension | CD38 NADase inhibitory activity dependence on N-acyl substituent structure |
|---|---|
| Target Compound Data | Phenylpropionyl moiety; described as the optimal moiety for embedding in the catalytic pocket (Glu226/Trp125) and achieving best activity within the series [1]. |
| Comparator Or Baseline | Aliphatic chain analogs (compounds 5, 6) and varied chain length analogs (compounds 7–9): resulted in reduced or lost inhibitory activity. Exact IC50 values for these comparators are not disclosed in the primary SAR publication. |
| Quantified Difference | Qualitative: Activity retained only when phenylpropionyl group present; chain length modification or removal of aromatic ring abolishes meaningful inhibition. Precise quantitative fold-change is unavailable as the study reports only relative activity trends. |
| Conditions | Human CD38 NADase inhibition assay; molecular docking against CD38 crystal structure (Trp125, Trp176, Glu226 binding pocket). |
Why This Matters
For procurement intended to reproduce or extend published CD38 SAR, only the phenylpropionyl-indoline scaffold is validated to maintain the essential pharmacophore; generic indolines with alternative N-substituents are not functionally equivalent.
- [1] Synthesis and activity of novel indole derivatives as inhibitors of CD38, Original Article, 2013. View Source
